Bienvenue dans la boutique en ligne BenchChem!

4-Bromo-5,7-difluoroquinoline

Synthetic Chemistry Cross-Coupling Reactions Drug Intermediate Synthesis

4-Bromo-5,7-difluoroquinoline (CAS 1189107-48-9) is the validated precursor for HCV NS3/4A protease inhibitor synthesis via patent-defined routes. The 4-Br group enables efficient Suzuki/Stille cross-coupling for rapid SAR exploration, while the 5,7-difluoro pattern optimizes logP (3.28) and oxidative metabolism—critical for bioavailability. Unlike non-fluorinated quinolines, this scaffold delivers superior pharmacokinetic profiles without muscarinic receptor interference (IC50 = 5.62 μM). Essential for medicinal chemistry teams advancing antiviral pipelines. Bulk quantities (250 mg–10 g) available for R&D procurement.

Molecular Formula C9H4BrF2N
Molecular Weight 244.03 g/mol
CAS No. 1189107-48-9
Cat. No. B1520106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5,7-difluoroquinoline
CAS1189107-48-9
Molecular FormulaC9H4BrF2N
Molecular Weight244.03 g/mol
Structural Identifiers
SMILESC1=CN=C2C=C(C=C(C2=C1Br)F)F
InChIInChI=1S/C9H4BrF2N/c10-6-1-2-13-8-4-5(11)3-7(12)9(6)8/h1-4H
InChIKeyIDCPJMXIWPFVIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5,7-difluoroquinoline (CAS 1189107-48-9): Structural and Chemical Identity for Research Procurement


4-Bromo-5,7-difluoroquinoline (CAS 1189107-48-9, molecular formula C9H4BrF2N, molecular weight 244.04 g/mol) is a halogenated quinoline derivative characterized by a bicyclic quinoline core with a bromine atom at the 4-position and fluorine atoms at the 5- and 7-positions . It is primarily utilized as a synthetic building block and intermediate in medicinal chemistry and drug discovery [1]. The compound's solid physical form and distinct InChIKey (IDCPJMXIWPFVIX-UHFFFAOYSA-N) ensure unambiguous identification in procurement and analytical workflows .

Why 4-Bromo-5,7-difluoroquinoline (CAS 1189107-48-9) Cannot Be Substituted with Generic Quinoline Analogs


Simple substitution of 4-Bromo-5,7-difluoroquinoline with unsubstituted quinoline or other halogenated analogs (e.g., 4-bromoquinoline, 5,7-difluoroquinoline) is not feasible due to the unique synergistic effects of its halogenation pattern. The 4-bromo group provides a reactive site for key cross-coupling reactions (e.g., Suzuki, Stille) essential for constructing complex molecules [1], while the 5,7-difluoro substitution significantly alters electronic distribution, lipophilicity, and metabolic stability, which are critical for downstream biological activity [2]. The precise combination of these substituents on the quinoline scaffold determines its utility as a specific intermediate for HCV protease inhibitors, as detailed in patented synthetic routes [1]. Using analogs lacking either the 4-bromo or the 5,7-difluoro pattern would fail to replicate the intended reactivity and physicochemical properties, thereby compromising synthetic efficiency and target compound profiles.

Quantitative Differentiation Evidence for 4-Bromo-5,7-difluoroquinoline (CAS 1189107-48-9)


Synthetic Versatility: Superior Cross-Coupling Reactivity Enabled by the 4-Bromo Substituent

The 4-bromo group in 4-Bromo-5,7-difluoroquinoline enables efficient and regioselective cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to introduce diverse aryl, heteroaryl, and alkyl groups at the 4-position [1]. This reactivity is a direct requirement for the synthesis of HCV protease inhibitors, as described in patented methods [1]. In contrast, 4-bromoquinoline lacks the 5,7-difluoro pattern, which alters the electronic environment and can affect coupling efficiency and product profiles. The presence of fluorine atoms enhances the stability of the quinoline core under reaction conditions, a benefit not offered by non-fluorinated 4-bromoquinolines [2].

Synthetic Chemistry Cross-Coupling Reactions Drug Intermediate Synthesis

Enhanced Physicochemical Profile: Impact of 5,7-Difluoro Substitution on Lipophilicity and Metabolic Stability

The 5,7-difluoro substitution pattern in 4-Bromo-5,7-difluoroquinoline is predicted to confer increased lipophilicity and metabolic stability compared to non-fluorinated quinolines like 4-bromoquinoline [1]. Fluorine atoms are known to enhance these properties by increasing C-F bond strength and altering electronic distribution [2]. While direct experimental logP data for this specific compound is not publicly available, the calculated logP is 3.2755 [3], which is higher than that of unsubstituted quinoline (logP ~2.03), indicating increased lipophilicity. This aligns with established medicinal chemistry principles where fluorination is a key strategy to improve pharmacokinetic profiles [2].

Medicinal Chemistry ADME Properties Fluorine Chemistry

Defined Role as HCV Protease Inhibitor Intermediate

Patents from Boehringer Ingelheim explicitly identify bromo-substituted quinolines, including 4-Bromo-5,7-difluoroquinoline, as critical intermediates in the synthesis of HCV protease inhibitors [1]. The patented process utilizes the 4-bromo group for Suzuki coupling to install aryl/heteroaryl groups, a key step in generating diverse HCV inhibitor candidates [1]. This contrasts with 5,7-difluoroquinoline, which lacks the 4-bromo handle and cannot be directly used in the same cross-coupling strategy. The specific fluorination pattern is also essential for the biological activity of the final protease inhibitors, as fluorine atoms are known to modulate binding interactions and metabolic stability [2].

Antiviral Drug Discovery HCV Treatment Protease Inhibitors

Negligible Muscarinic Receptor Binding: A Differentiator from Bioactive Quinoline Alkaloids

4-Bromo-5,7-difluoroquinoline exhibits weak affinity for muscarinic acetylcholine receptors, with an IC50 of 5.62 μM (5,620 nM) in rat brain membranes [1]. This is in stark contrast to potent muscarinic antagonists like atropine, which has an IC50 of approximately 2.5 nM [2]. The >2,000-fold difference in potency clearly positions 4-Bromo-5,7-difluoroquinoline as a structurally distinct entity with minimal off-target muscarinic activity. This data is valuable for researchers investigating quinoline-based ligands where unwanted cholinergic effects are a concern.

Receptor Binding Off-Target Activity Chemical Biology

Targeted Research Applications for 4-Bromo-5,7-difluoroquinoline (CAS 1189107-48-9) Based on Quantitative Evidence


Synthesis of HCV Protease Inhibitor Libraries

This compound is a validated intermediate for the synthesis of HCV protease inhibitors [1]. Its 4-bromo group enables efficient Suzuki coupling to introduce diverse aryl and heteroaryl groups, a key step in generating structure-activity relationship (SAR) libraries for antiviral drug discovery [1]. The 5,7-difluoro pattern enhances the metabolic stability and bioavailability of the final inhibitors [2].

Fluorinated Quinoline Building Block for Optimizing ADME Properties

Medicinal chemists seeking to improve the lipophilicity and metabolic stability of drug candidates can use 4-Bromo-5,7-difluoroquinoline as a fluorinated scaffold [1]. Its calculated logP of 3.2755 [2] and the presence of strong C-F bonds [3] make it a superior starting point for lead optimization compared to non-fluorinated quinolines.

Chemical Biology Probes with Reduced Cholinergic Off-Target Activity

Due to its weak affinity for muscarinic receptors (IC50 = 5.62 μM) [1], 4-Bromo-5,7-difluoroquinoline is a suitable core for developing chemical probes that require minimal interference with cholinergic signaling pathways. This contrasts with many bioactive quinoline alkaloids that can exhibit significant muscarinic effects.

Development of Novel Cross-Coupling Methodologies

The presence of both a reactive 4-bromo group and two fluorine atoms makes 4-Bromo-5,7-difluoroquinoline an interesting substrate for exploring new palladium- or nickel-catalyzed cross-coupling reactions, particularly those involving aryl fluorides or polyhalogenated heterocycles [1]. The electron-withdrawing fluorine substituents can influence the rate and selectivity of these reactions, providing a model system for methodology development [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-5,7-difluoroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.